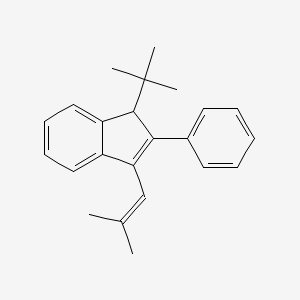
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene is a complex organic compound with a unique structure that combines a tert-butyl group, a methylprop-1-en-1-yl group, and a phenyl group attached to an indene backbone
准备方法
The synthesis of 1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Addition of the Methylprop-1-en-1-yl Group: This step involves a Wittig reaction or a similar olefination reaction to introduce the methylprop-1-en-1-yl group.
Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki coupling reaction using a phenylboronic acid and a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents like nitro, halogen, or alkyl groups.
Addition: The double bond in the methylprop-1-en-1-yl group can undergo addition reactions with halogens or hydrogen halides, forming dihalides or haloalkanes.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of new drugs.
Medicine: Potential pharmaceutical applications include the development of anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry: In material science, the compound can be used in the synthesis of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of 1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
相似化合物的比较
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene can be compared with similar compounds such as:
1-tert-Butyl-2-phenylindene: Lacks the methylprop-1-en-1-yl group, resulting in different reactivity and applications.
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)indene:
2-Phenylindene: Lacks both the tert-butyl and methylprop-1-en-1-yl groups, leading to a simpler structure with different reactivity.
属性
CAS 编号 |
62747-72-2 |
|---|---|
分子式 |
C23H26 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
1-tert-butyl-3-(2-methylprop-1-enyl)-2-phenyl-1H-indene |
InChI |
InChI=1S/C23H26/c1-16(2)15-20-18-13-9-10-14-19(18)22(23(3,4)5)21(20)17-11-7-6-8-12-17/h6-15,22H,1-5H3 |
InChI 键 |
HZDYZFOWQFYERI-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=C(C(C2=CC=CC=C21)C(C)(C)C)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















